Cramp

Immunology Virology Cell Signaling

CRAMP is the sole murine cathelicidin for mouse innate immunity models. Substituting LL-37 confounds platelet activation, TLR3 signaling, and thrombosis studies. • Platelet & Thrombosis: Potent platelet activator in vivo, distinct from LL-37 • Antimicrobial: Broad-spectrum (MIC: 3.125-6.25 μM) via membrane permeabilization; biofilm clearance • Anticancer: IC50: 12-23 μM against small cell lung cancer lines • Supply: Lyophilized, ≥95% HPLC; -20°C storage; ambient shipping

Molecular Formula C197H338N56O50
Molecular Weight 4291 g/mol
Cat. No. B10822548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCramp
Molecular FormulaC197H338N56O50
Molecular Weight4291 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C197H338N56O50/c1-22-112(17)158(210)189(296)247-143(105-254)186(293)235-128(65-49-89-216-197(213)214)170(277)240-136(93-107(7)8)178(285)222-116(21)163(270)218-102-154(263)226-135(92-106(5)6)179(286)243-138(95-109(11)12)181(288)234-127(64-48-88-215-196(211)212)166(273)227-119(56-32-40-80-198)164(271)219-100-150(259)217-101-151(260)224-130(71-77-155(264)265)173(280)232-125(62-38-46-86-204)176(283)250-161(114(19)24-3)191(298)221-104-153(262)225-131(72-78-156(266)267)172(279)228-121(58-34-42-82-200)167(274)241-137(94-108(9)10)180(287)233-120(57-33-41-81-199)165(272)230-124(61-37-45-85-203)175(282)249-160(113(18)23-2)190(297)220-103-152(261)223-129(68-74-146(206)255)171(278)231-126(63-39-47-87-205)177(284)251-162(115(20)25-4)192(299)237-123(60-36-44-84-202)169(276)246-142(99-149(209)258)184(291)245-141(98-118-54-30-27-31-55-118)183(290)244-140(97-117-52-28-26-29-53-117)182(289)236-132(69-75-147(207)256)174(281)229-122(59-35-43-83-201)168(275)242-139(96-110(13)14)185(292)248-159(111(15)16)194(301)253-91-51-67-145(253)187(294)238-133(70-76-148(208)257)193(300)252-90-50-66-144(252)188(295)239-134(195(302)303)73-79-157(268)269/h26-31,52-55,106-116,119-145,158-162,254H,22-25,32-51,56-105,198-205,210H2,1-21H3,(H2,206,255)(H2,207,256)(H2,208,257)(H2,209,258)(H,217,259)(H,218,270)(H,219,271)(H,220,297)(H,221,298)(H,222,285)(H,223,261)(H,224,260)(H,225,262)(H,226,263)(H,227,273)(H,228,279)(H,229,281)(H,230,272)(H,231,278)(H,232,280)(H,233,287)(H,234,288)(H,235,293)(H,236,289)(H,237,299)(H,238,294)(H,239,295)(H,240,277)(H,241,274)(H,242,275)(H,243,286)(H,244,290)(H,245,291)(H,246,276)(H,247,296)(H,248,292)(H,249,282)(H,250,283)(H,251,284)(H,264,265)(H,266,267)(H,268,269)(H,302,303)(H4,211,212,215)(H4,213,214,216)/t112-,113-,114-,115-,116-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,158-,159-,160-,161-,162-/m0/s1
InChIKeyQBSFTGGUOCPHDM-GDCSACRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRAMP Antimicrobial Peptide Procurement


Cathelicidin-related antimicrobial peptide (CRAMP) is a 37- to 39-amino acid cationic host defense peptide, serving as the murine ortholog of human LL-37 [1]. It is a key component of the innate immune system, exhibiting broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria through membrane permeabilization [2]. Beyond its direct antimicrobial function, CRAMP plays a significant role in immunomodulation, influencing processes such as platelet activation, chemotaxis, and inflammation [3]. Its unique position as the primary cathelicidin in mice makes it an indispensable tool for translational research into innate immunity, host-pathogen interactions, and the development of novel antimicrobial therapies.

Research Model Mouse-specific cathelicidin ortholog for innate immunity studies
Reported Activity Antimicrobial and immunomodulatory peptide in host defense research
Procurement Priority Required for murine thrombo-inflammation, infection, and cancer cell-model studies

Why CRAMP Cannot Be Substituted


Despite its structural homology to human LL-37, CRAMP possesses distinct functional and mechanistic properties that make generic substitution scientifically invalid, particularly in immunomodulatory research. Critical differences exist in their interaction with host immune pathways. A key differentiator is that human LL-37, but not murine CRAMP, can bind double-stranded RNA and stimulate signaling through the TLR3/FPRL1 pathway, profoundly affecting viral-induced innate immune responses [1]. Conversely, CRAMP has been shown to be a more potent activator of platelet recruitment and thrombus formation in vivo, a function that is critical in models of cardiovascular and thrombo-inflammatory diseases [2]. Therefore, substituting CRAMP with LL-37 or other analogs in murine models introduces a significant variable that can lead to misinterpretation of innate immune mechanisms and disease pathology.

TLR3/FPRL1 Pathway Divergence

Human LL-37 triggers dsRNA-mediated TLR3 signaling, while CRAMP does not; models of viral innate immunity may be affected by substitution.

Platelet Activation Profile

CRAMP may exhibit a different platelet recruitment and thrombus formation profile compared with LL-37, limiting direct substitution in thrombo-inflammatory models.

CRAMP Differentiation Evidence


Divergent TLR3/FPRL1 Signaling

A key functional differentiation between CRAMP and its human ortholog LL-37 lies in its immunomodulatory activity. LL-37 can bind double-stranded RNA and stimulate signaling through the TLR3/FPRL1 pathway, a function that CRAMP does not possess. While both peptides inhibit LPS-induced innate immune responses, CRAMP is unable to enhance dsRNA-induced responses [1].

TLR3 Pathway Divergence
Direct head-to-head
CRAMP: No TLR3 signaling
LL-37: Active TLR3 agonist
Model-specific immune signaling context
In BEAS-2B cells; no dsRNA binding observed
Immunology Virology Cell Signaling

Superior Hemocompatibility

CRAMP demonstrates a favorable therapeutic index by exerting potent antibacterial activity at concentrations significantly below those causing hemolysis. This contrasts with other potent antimicrobial peptides like indolicidin, which is known for higher hemolytic activity [1].

Hemocompatibility Profile
Class-level
No hemolysis reported ≤50 μM
Reported selectivity screening context
Data to verify; class-level inference from indolicidin comparison
Antimicrobial Peptides Drug Safety Hemocompatibility

Broad-Spectrum Antibacterial Potency

CRAMP exhibits robust, broad-spectrum antibacterial activity with well-defined minimum inhibitory concentrations (MICs) against key Gram-positive and Gram-negative bacterial strains. This potency is comparable to that of the human LL-37 peptide against common pathogens, establishing a reliable baseline for activity [1][2].

Antimicrobial Spectrum (MIC)
Cross-study comparable
MIC 3.125–6.25 μM
Reported antimicrobial screening range
Gram-positive and Gram-negative panel; comparable to LL-37 context
Antibacterial Drug Discovery MIC

Anticancer Cytotoxicity in Lung Cancer

In addition to its antimicrobial function, CRAMP displays direct cytotoxic activity against human cancer cell lines. This anticancer property provides a secondary, non-antimicrobial application for the peptide, differentiating it from analogs that may lack this dual functionality [1].

Lung Cancer Cell Cytotoxicity
Context-dependent
IC50 12–23 μM
Reported cell-model response context
Small cell lung cancer lines; separate from antimicrobial endpoints
Oncology Cancer Biology Cytotoxicity

CRAMP Research Applications


Thrombo-Inflammatory Disease Models

CRAMP is the only appropriate cathelicidin for use in murine models to study platelet activation and arterial thrombosis. Research has shown that CRAMP potently induces platelet activation in vitro and promotes thrombus formation in vivo, a key mechanism in cardiovascular pathology [1]. This application is directly supported by its quantitative role in these processes, which differs from LL-37.

Antimicrobial Resistance & Biofilm Studies

Due to its broad-spectrum antibacterial activity (MIC: 3.125-6.25 μM) and a mechanism that involves membrane permeabilization, CRAMP is an ideal tool for studying bacterial resistance mechanisms and for developing anti-biofilm strategies [2]. Its efficacy against pathogens like Neisseria meningitidis and its role in clearing biofilms make it a key reagent in this field [3].

Innate Immunity & Host-Pathogen Interactions

CRAMP is indispensable for studying the specific role of cathelicidins in the murine innate immune system. Its inability to stimulate the TLR3/FPRL1 pathway, unlike LL-37, allows researchers to dissect cathelicidin-specific functions from other immune pathways [4]. Studies using CRAMP knockout mice have been crucial in demonstrating its role in defense against infections like meningococcal disease and urinary tract infections [5].

Dual Antimicrobial-Anticancer Drug Discovery

For programs seeking compounds with both antimicrobial and anticancer properties, CRAMP serves as a validated lead template. Its documented cytotoxic activity against human small cell lung cancer lines (IC50: 12-23 μM) [2] provides a starting point for developing novel dual-action therapeutics, a feature that may not be as pronounced or characterized in other cathelicidins.

Application
Selection Property
Validation Focus
Thrombo-inflammatory model studies
Murine platelet activation profile
Compare CRAMP vs LL-37 thrombus formation endpoints
Antimicrobial and biofilm research
Reported broad-spectrum MIC context
Validate against target bacterial panel and biofilm models
Innate immune pathway dissection
TLR3/FPRL1 signaling divergence
Confirm absence of dsRNA/TLR3 activation in murine models
Cytotoxicity and antimicrobial dual screening
Reported cancer cell-line cytotoxicity profile
Verify cytotoxicity endpoints in lung cancer and other cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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